B1579606 Fmoc-2,4-Dimethy-L-Phenylalanine

Fmoc-2,4-Dimethy-L-Phenylalanine

Cat. No.: B1579606
M. Wt: 415.48
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,4-Dimethy-L-Phenylalanine is a useful research compound. Molecular weight is 415.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

415.48

Origin of Product

United States

The Pivotal Role of Modified Amino Acids

Modified amino acids are foundational to progress in chemical biology and materials science. nih.gov These variants of the 20 proteinogenic amino acids possess altered side chains or backbones, providing them with unique chemical and physical properties. nih.govyoutube.com This tailored functionality allows scientists to construct peptides and proteins with enhanced or entirely new capabilities. bristol.ac.uk

In chemical biology, these "unnatural" amino acids (UAAs) are instrumental in elucidating protein structure and function, developing novel therapeutic agents, and creating advanced diagnostic tools. nih.govbristol.ac.uk By strategically incorporating modified residues, researchers can stabilize peptide structures, modulate biological activity, and introduce spectroscopic probes to track molecular interactions. bristol.ac.ukchemimpex.com

The application of modified amino acids extends into materials science, where they are used as building blocks for innovative polymers and other materials. nih.gov Their integration can influence properties such as self-assembly, biocompatibility, and responsiveness to stimuli, leading to the development of sophisticated hydrogels, drug delivery systems, and biomimetic materials. researchgate.netnih.gov

Fmoc Protection: a Paradigm in Research

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in the widely adopted solid-phase peptide synthesis (SPPS) method. altabioscience.com This chemical moiety is temporarily attached to the amino group of an amino acid, preventing unwanted reactions during the stepwise assembly of a peptide chain. altabioscience.com

The key advantage of Fmoc chemistry lies in its mild reaction conditions. altabioscience.comactivotec.com The Fmoc group is stable during the peptide bond formation step but can be readily removed with a weak base, typically piperidine. activotec.com This orthogonality allows for the use of acid-labile side-chain protecting groups, providing greater flexibility in designing complex peptides and modifying them after synthesis. activotec.com The widespread availability of a vast array of Fmoc-protected amino acids, both natural and modified, has made this technique a preferred choice for academic and industrial researchers alike. altabioscience.com

The Unique Profile of Fmoc 2,4 Dimethyl L Phenylalanine

Fmoc-2,4-Dimethyl-L-phenylalanine stands out as a non-canonical amino acid due to the presence of two methyl groups on the phenyl ring of phenylalanine. This seemingly subtle modification has profound implications for its use in research. The dimethylated phenyl group introduces steric bulk, which can significantly influence the conformation and, consequently, the biological activity of peptides into which it is incorporated. chemimpex.com

Broadening Research Horizons

Strategies for the Stereoselective Synthesis of 2,4-Dimethy-L-Phenylalanine

The creation of 2,4-dimethyl-L-phenylalanine with the correct stereochemistry is a critical initial step. Various methods have been developed to achieve this, primarily focusing on asymmetric synthesis to ensure the desired L-configuration.

Chiral Auxiliary Approaches in Phenylalanine Analog Synthesis

Chiral auxiliaries are compounds temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed for potential reuse. wikipedia.org This approach is widely used in the synthesis of amino acid analogs.

One common strategy involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.org In a typical sequence, a chiral oxazolidinone is acylated with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then undergo stereoselective alkylation. For the synthesis of a phenylalanine analog, this would involve reaction with a substituted benzyl (B1604629) bromide. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the desired stereochemistry at the α-carbon.

Another notable chiral auxiliary is trans-2-phenylcyclohexanol, which has been employed in the synthesis of various chiral molecules. wikipedia.org For instance, in the total synthesis of certain natural products, it was used in an ene reaction to create a desired anti adduct with high diastereoselectivity (10:1). wikipedia.org Camphorsultam and pseudoephedrine derivatives also serve as effective chiral auxiliaries in various asymmetric transformations. wikipedia.org

Chiral AuxiliaryTypical ApplicationKey Features
Oxazolidinones (Evans) Asymmetric alkylation, aldol (B89426) reactionsHigh diastereoselectivity, well-established methodology. wikipedia.org
trans-2-Phenylcyclohexanol Ene reactionsEffective for creating specific diastereomers. wikipedia.org
Camphorsultam Various asymmetric reactionsRobust and reliable chiral control. wikipedia.org
Pseudoephedrine Asymmetric alkylationBoth enantiomers are available for accessing different product stereoisomers. wikipedia.org

Transition Metal-Catalyzed Alkylation and Cross-Coupling Reactions for Substituted Phenylalanines

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds, which is essential for introducing the 2,4-dimethylphenyl group. Palladium-catalyzed reactions are particularly prominent in this area.

One approach involves the palladium-catalyzed alkylation of methylene (B1212753) C(sp³)–H bonds. nih.gov This method allows for the direct formation of a bond between the β-carbon of an amino acid precursor and an alkyl halide, providing a route to β-alkylated α-amino acids. nih.gov

Cross-coupling reactions, such as the Suzuki or Negishi reactions, can also be employed. In such a strategy, a suitably functionalized alanine (B10760859) derivative (e.g., containing a halide or triflate at the β-position) can be coupled with a 2,4-dimethylphenylboronic acid (in the case of a Suzuki coupling) or a 2,4-dimethylphenylzinc reagent (for a Negishi coupling). The stereocenter at the α-carbon would need to be established prior to the coupling reaction.

More recently, palladium-catalyzed atroposelective C-H vinylation has been demonstrated for the synthesis of biaryl aldehydes, which could be adapted for amino acid synthesis. acs.org This highlights the expanding scope of transition metal catalysis in creating complex chiral molecules. acs.org

Reaction TypeCatalyst/ReagentsApplication in Phenylalanine Analog Synthesis
Palladium-Catalyzed C-H Alkylation Palladium catalyst, ligand, baseDirect alkylation of an alanine derivative with a substituted benzyl halide. nih.gov
Suzuki Coupling Palladium catalyst, base, 2,4-dimethylphenylboronic acidCoupling of a β-functionalized alanine derivative with the boronic acid.
Negishi Coupling Palladium or Nickel catalyst, 2,4-dimethylphenylzinc reagentCoupling of a β-functionalized alanine derivative with the organozinc reagent.

Enantioselective Synthesis Routes to Non-Canonical Phenylalanines

Enantioselective synthesis aims to directly create the desired enantiomer of a molecule without the use of a chiral auxiliary. renyi.hursc.org This can be achieved through various catalytic methods.

Asymmetric phase-transfer catalysis is one such method. nih.gov In this approach, a glycine (B1666218) Schiff base is alkylated with a substituted benzyl bromide in the presence of a chiral phase-transfer catalyst, such as a cinchona alkaloid derivative. nih.gov By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer of the unnatural amino acid can be obtained in high yield and enantioselectivity. nih.gov

Another powerful technique is the use of engineered enzymes. Phenylalanine dehydrogenases have been modified through site-directed mutagenesis to act as biocatalysts for the reductive amination of 2-oxo acids. rsc.org These mutant enzymes can be more tolerant of non-natural substrates, such as those with substituents on the phenyl ring, and can produce the corresponding α-amino acids with excellent enantiocontrol. rsc.org

The Diels-Alder reaction, a cornerstone of organic synthesis, can also be employed in an asymmetric fashion to set key stereocenters in precursors to amino acids. wikipedia.org For example, a Diels-Alder reaction was a crucial step in the synthesis of disodium (B8443419) prephenate, a biosynthetic precursor to phenylalanine and tyrosine. wikipedia.org

Fmoc Protecting Group Installation for Fmoc-2,4-Dimethy-L-Phenylalanine

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in peptide synthesis. wikipedia.org Its installation on 2,4-dimethyl-L-phenylalanine is a crucial step for its use in solid-phase peptide synthesis (SPPS). wikipedia.orgnih.gov

The most common methods for introducing the Fmoc group involve reacting the amino acid with either 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.orgyoutube.com The reaction is typically carried out in a mixed solvent system, such as aqueous dioxane or acetone (B3395972), in the presence of a mild base like sodium bicarbonate or triethylamine (B128534) to neutralize the acid generated during the reaction. wikipedia.orgorganic-chemistry.org

Fmoc-benzotriazole derivatives have also been shown to be stable and effective reagents for the Fmoc protection of amino acids, affording the desired products in high yields and free of dipeptide impurities. organic-chemistry.org

ReagentTypical ConditionsAdvantages
Fmoc-OSu Aqueous acetone or dioxane, sodium bicarbonateGenerally provides clean reactions and is a common, commercially available reagent. wikipedia.org
Fmoc-Cl Aqueous dioxane, sodium bicarbonateA reactive and effective reagent for Fmoc protection. wikipedia.orgyoutube.com
Fmoc-benzotriazoles TriethylamineStable reagents that can provide high yields free of common impurities. organic-chemistry.org

Optimization of Reaction Conditions and Yield for Research-Scale Production

Optimizing the synthesis of Fmoc-2,4-dimethyl-L-phenylalanine for research-scale production involves careful consideration of several factors to maximize yield and purity while ensuring reproducibility.

In the synthesis of the precursor, 2,4-dimethyl-L-phenylalanine, the choice of chiral auxiliary or catalyst is paramount, as is the purification method to remove any diastereomeric or enantiomeric impurities. For transition metal-catalyzed reactions, screening of ligands, solvents, and temperature is often necessary to achieve high conversion and selectivity.

For the Fmoc protection step, controlling the pH is critical, especially when using Fmoc-Cl, to prevent side reactions such as the formation of dipeptides. The reaction temperature is typically kept low to maintain the stability of the reactants and products. Solvent choice can also impact reaction efficiency; for instance, changing the solvent from dichloromethane (B109758) (DCM) to acetonitrile (B52724) or dimethylformamide (DMF) has been shown to improve conversion in some Fmoc protection reactions. nih.gov

Workup and purification procedures are also key to obtaining a high-purity product. This often involves an aqueous workup to remove inorganic salts and water-soluble byproducts, followed by crystallization or chromatography to isolate the final Fmoc-protected amino acid. For larger-scale preparations, developing a chromatography-free synthesis is highly desirable to improve efficiency and reduce costs. nih.gov

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and the incorporation of non-natural amino acids like 2,4-dimethyl-L-phenylalanine can significantly enhance the properties of the resulting peptides. chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for this process, offering stability and selective removal during the stepwise assembly of the peptide chain. chemimpex.com

Compatibility with Standard Fmoc/tBu Chemistry

Fmoc-2,4-dimethyl-L-phenylalanine is compatible with the widely used Fmoc/tBu (tert-butyl) solid-phase peptide synthesis strategy. chempep.comcsic.es This method relies on the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl-based groups for side-chain protection. csic.es The Fmoc group is stable under the acidic conditions used to cleave tBu protecting groups, ensuring the integrity of the peptide backbone during synthesis. chempep.com The compatibility of Fmoc-2,4-dimethyl-L-phenylalanine with various coupling reagents commonly employed in SPPS further streamlines its integration into automated synthesis protocols. chemimpex.com

The Fmoc/tBu strategy offers an orthogonal protection scheme, meaning that the protecting groups can be removed under different conditions, allowing for selective deprotection and modification of the peptide. csic.esacs.org This is particularly advantageous when synthesizing complex peptides with multiple functional groups. The use of Fmoc chemistry avoids the harsh acidic conditions, such as hydrogen fluoride, required in older Boc (tert-butyloxycarbonyl) chemistry, making it suitable for a broader range of sensitive and modified peptides. nih.gov

Impact of Steric Bulk on Coupling Efficiency and Peptide Elongation

The dimethylated phenyl ring of 2,4-dimethyl-L-phenylalanine introduces significant steric bulk. While this feature is desirable for modulating peptide conformation, it can present challenges during peptide synthesis. The steric hindrance can affect the efficiency of the coupling reaction, where the activated carboxyl group of the incoming amino acid reacts with the free amino group of the growing peptide chain. This can potentially lead to incomplete coupling and the formation of deletion sequences, where one or more amino acids are missing from the final peptide.

To overcome this, optimization of coupling conditions is often necessary. This may involve the use of more potent activating reagents or longer reaction times to ensure complete acylation of the sterically hindered amino group. The choice of solvent can also play a role, as it can influence the swelling of the resin support and the solvation of the reacting species. Despite these potential challenges, the strategic incorporation of sterically demanding amino acids like 2,4-dimethyl-L-phenylalanine is a powerful tool for creating peptides with tailored properties.

Design of Peptidomimetics Incorporating 2,4-Dimethy-L-Phenylalanine

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The unique structural characteristics of 2,4-dimethyl-L-phenylalanine make it an attractive component in the design of novel peptidomimetics. chemimpex.com

Strategies for Modulating Peptide Conformation and Stability

The incorporation of 2,4-dimethyl-L-phenylalanine can significantly influence the conformational preferences of a peptide chain. The bulky dimethylphenyl group can restrict the rotational freedom of the peptide backbone, leading to more defined secondary structures. This conformational constraint can be a key factor in enhancing the biological activity of a peptide by locking it into its bioactive conformation.

Furthermore, the non-natural character of 2,4-dimethyl-L-phenylalanine can increase the peptide's resistance to proteolytic degradation. Proteases, the enzymes that break down peptides and proteins, often have high specificity for natural amino acid sequences. By introducing a non-coded amino acid, the peptide becomes a poorer substrate for these enzymes, thus increasing its half-life in a biological system.

Influence on Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to many cellular processes and are increasingly recognized as important drug targets. nih.gov Peptides and peptidomimetics that can disrupt or stabilize these interactions hold great therapeutic potential. nih.gov The design of effective PPI modulators often requires the creation of molecules that can mimic the key binding epitopes of one of the interacting proteins.

The incorporation of 2,4-dimethyl-L-phenylalanine can be a valuable strategy in this context. Its bulky and hydrophobic side chain can be used to mimic key hydrophobic residues, such as phenylalanine or tyrosine, at the protein-protein interface. For example, studies on opioid peptides have shown that replacing a phenylalanine residue with 2',6'-dimethyl-L-phenylalanine can significantly alter receptor binding affinity and selectivity. nih.gov This highlights the potential of using dimethylated phenylalanine analogs to fine-tune the interactions of peptidomimetics with their protein targets. The ability to modulate peptide conformation and introduce steric bulk makes 2,4-dimethyl-L-phenylalanine a powerful tool in the rational design of novel PPI modulators. nih.gov

Development of Bioactive Peptide Analogs

The unique structure of Fmoc-2,4-dimethyl-L-phenylalanine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dimethylated phenyl ring, offers enhanced stability and solubility, making it an ideal building block in peptide synthesis. chemimpex.com Its bulky side chain can significantly influence the biological activity and specificity of peptides. chemimpex.com

The incorporation of 2,4-dimethyl-L-phenylalanine into peptide sequences allows for the creation of analogs with modified conformations and properties. This modification can lead to enhanced receptor binding, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles. For instance, analogs of naturally occurring peptides can be synthesized to study structure-activity relationships, ultimately leading to the development of more potent and selective therapeutic agents. chemimpex.com

The table below outlines research findings on the use of related Fmoc-protected phenylalanine analogs in creating bioactive peptides.

Preparation of Peptide Libraries for High-Throughput Screening Initiatives

Fmoc-2,4-dimethyl-L-phenylalanine is highly valuable in the synthesis of peptide libraries for high-throughput screening (HTS). chemimpex.com HTS allows for the rapid screening of large numbers of compounds to identify "hits" with desired biological activity. The use of Fmoc-2,4-dimethyl-L-phenylalanine in solid-phase peptide synthesis (SPPS) facilitates the efficient and systematic creation of diverse peptide libraries. chemimpex.com

The properties of this amino acid derivative, such as its compatibility with various coupling reagents, contribute to higher yields and purity of the synthesized peptides, which is crucial for the reliability of HTS results. chemimpex.com These libraries can be used to discover novel drug leads, map protein-protein interactions, and identify enzyme substrates or inhibitors.

Site-Specific Incorporation for Biochemical Probes

The site-specific incorporation of unnatural amino acids, such as derivatives of phenylalanine, into proteins is a powerful technique for introducing biochemical probes. nih.gov While direct research on the site-specific incorporation of Fmoc-2,4-dimethyl-L-phenylalanine is not extensively detailed in the provided results, the principles can be inferred from related compounds. For example, p-azidophenylalanine (pAzF) and p-benzoylphenylalanine (pBpa) can be incorporated to facilitate "click chemistry" for fluorophore labeling and UV cross-linking for mass spectrometry, respectively. nih.gov

This methodology allows for the precise placement of a probe within a protein's structure, enabling detailed studies of protein function, conformation, and interactions. nih.govnih.gov The unique properties of the dimethylated phenyl ring could potentially serve as a distinctive probe for studying protein environments.

The table below details examples of site-specific incorporation of other phenylalanine analogs for use as biochemical probes.

Self-Assembly Mechanisms of Fmoc-Phenylalanine Derivatives

The spontaneous organization of Fmoc-phenylalanine derivatives into larger, functional structures is a phenomenon governed by a delicate balance of intermolecular forces. These interactions dictate the final architecture and properties of the resulting supramolecular assemblies.

Role of Aromatic Interactions (π-π Stacking) in Self-Assembly

Aromatic π-π stacking interactions are a primary driving force in the self-assembly of Fmoc-phenylalanine derivatives. manchester.ac.uknih.govacs.org The fluorenyl group of the Fmoc moiety and the phenyl ring of phenylalanine are both aromatic and hydrophobic, promoting their association in aqueous environments. manchester.ac.uknih.gov These interactions are crucial for the formation of stable, ordered assemblies such as fibrils and nanotubes. nih.govrsc.org

The strength of these π-π stacking interactions can be influenced by the specific substitutions on the aromatic rings. While the direct impact of the 2,4-dimethyl substitution on Fmoc-L-phenylalanine's π-π stacking is a specialized area of study, the general principles of aromatic interactions in similar systems are well-established. These interactions contribute significantly to the stability of the resulting supramolecular structures. nih.govrsc.org The planarity and electron-rich nature of the aromatic rings allow for favorable electrostatic interactions, which are a key component of the self-assembly process. nih.gov

Hydrogen Bonding Networks in Supramolecular Architectures

Hydrogen bonding plays a critical role in directing the self-assembly of Fmoc-amino acids, providing specificity and directionality to the forming structures. manchester.ac.ukrsc.org In these systems, hydrogen bonds can form between the amide groups of the peptide backbone and between the carboxylic acid functionalities. nih.govnih.gov

The interplay between hydrogen bonding and other non-covalent interactions, such as π-π stacking, leads to the formation of well-defined supramolecular polymers. illinois.edursc.org The carbamate group of the Fmoc moiety can also participate in hydrogen bonding, further stabilizing the assembled structure. nih.gov The formation of extensive hydrogen-bonding networks is a key factor in the creation of robust, three-dimensional architectures. rsc.org

Formation of Beta-Sheet Structures and Nanofibrils

The combination of π-π stacking and hydrogen bonding often leads to the formation of β-sheet-like structures in self-assembling Fmoc-phenylalanine derivatives. manchester.ac.ukrsc.org In these arrangements, the peptide backbones are aligned and held together by intermolecular hydrogen bonds, while the aromatic groups extend outwards. This arrangement is a common motif in the formation of amyloid fibrils. nih.gov

The self-assembly process typically results in the formation of elongated nanofibrils. nih.govmanchester.ac.uk These fibrils can then entangle to form a three-dimensional network, which is the basis for the formation of hydrogels. The specific morphology of the nanofibrils, whether they are flexible or rigid, flat ribbons, can be influenced by factors such as pH. nih.gov

Hydrogel Formation and Properties

Fmoc-2,4-Dimethyl-L-Phenylalanine and related compounds can form hydrogels, which are three-dimensional networks of self-assembled nanofibers that entrap a large amount of water. nih.gov The formation of these hydrogels can be triggered by specific environmental stimuli, such as changes in pH or solvent composition.

pH-Induced Gelation Pathways

The solubility of Fmoc-phenylalanine derivatives is highly dependent on pH due to the presence of the carboxylic acid group. At high pH values (typically above 10), the carboxylic acid is deprotonated, rendering the molecule soluble in water. nih.govacs.org Gelation can then be induced by lowering the pH of the solution, for instance, by adding an acid like HCl or through the slow hydrolysis of glucono-δ-lactone (GdL). nih.gov

This pH switch protonates the carboxylate group, reducing the electrostatic repulsion between the molecules and promoting their self-assembly into nanofibers. nih.govacs.org The resulting entanglement of these fibers leads to the formation of a hydrogel. manchester.ac.uknih.gov The mechanical properties and structure of the resulting hydrogel can be influenced by the final pH and the rate of pH change. nih.gov Studies on Fmoc-diphenylalanine have shown that different structures, from weak, flexible fibrils at high pH to rigid, non-gelling ribbons at intermediate pH, can be formed. nih.gov

Solvent-Switch Triggered Gelation

Another common method to induce gelation is the solvent-switch technique. nih.govrsc.org In this approach, the Fmoc-amino acid derivative is first dissolved in a polar organic solvent, such as dimethyl sulfoxide (DMSO) or acetone, at a high concentration. nih.govrsc.org The subsequent addition of this solution to water triggers the self-assembly and gelation process. nih.gov

Factors Influencing Gel Morphology and Network Formation

The transition from a solution of individual molecules to a macroscopic gel is governed by a delicate balance of non-covalent interactions. For Fmoc-amino acid derivatives, several environmental factors are critical in controlling the final morphology of the self-assembled network and the mechanical properties of the resulting gel.

pH: The final pH of the gel is a primary determinant of its mechanical properties. rsc.org Gelation of Fmoc-F and its derivatives is often triggered by a pH switch, typically by lowering the pH of an aqueous solution. nih.govrsc.org This protonates the carboxylate group, reducing electrostatic repulsion and allowing for the crucial hydrogen bonding and π-π stacking interactions that drive fibril formation. researchgate.net The mechanical strength of Fmoc-diphenylalanine gels has been shown to vary by several orders of magnitude depending on the final pH, independent of the preparation method. rsc.org

Solvent Composition: Many Fmoc-peptide derivatives are first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) before water is added to induce gelation. rsc.orgnih.gov The volume fraction of the organic solvent is a critical parameter. rsc.org For Fmoc-FF, a higher water content can lead to increased hydrogen bonding, which is a major driving force for gelation. acs.org The solvent can influence the formation of different morphologies, such as the development of spherulitic domains composed of densely packed fibers, which has been found to be effective for creating printable gels. nih.govacs.org

Buffer Ions: The choice of buffer can also influence the gel properties. Different buffer systems can interact with the gelator molecules in distinct ways, affecting the self-assembly process and the final network structure. rsc.org

Chemical Modifications: The structure of the amino acid itself plays a significant role. The introduction of methyl groups, as in Fmoc-2,4-dimethyl-L-phenylalanine, is expected to increase hydrophobicity and sterically influence the π-π stacking of the aromatic rings, thereby altering the critical gelation concentration and the mechanics of the resulting hydrogel. Studies on dipeptides with α-methyl-L-phenylalanine have shown that the position and number of methyl groups have a marked influence on the morphology of the supramolecular nanostructure and its ability to form a hydrogel. researchgate.net

FactorInfluence on GelationExample SystemReference
pH Primary determinant of mechanical strength; lower pH reduces repulsion.Fmoc-diphenylalanine rsc.org
Solvent Ratio (e.g., DMSO/water) affects H-bonding and fiber packing.Fmoc-diphenylalanine nih.govacs.org
Ions Nature of buffer ions can modulate gel properties.Fmoc-diphenylalanine rsc.org
Structure Methylation of the phenyl ring impacts hydrophobicity and stacking.Fmoc-dipeptides with α-methyl-L-phenylalanine researchgate.net

Engineering of Supramolecular Nanostructures

The self-assembly of Fmoc-amino acid derivatives can be precisely controlled to engineer a variety of nanostructures, which form the basis of the macroscopic material.

Nanofiber and Nanowire Formation

The fundamental building block of these hydrogels is the nanofiber or nanowire. nih.govnih.gov The self-assembly process for Fmoc-phenylalanine derivatives is primarily driven by two interactions:

π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety and the phenyl side chains of the phenylalanine residues interact through strong π-π stacking. researchgate.netnih.gov This interaction encourages the molecules to arrange in a parallel fashion. nih.gov

Hydrogen Bonding: The N-H and C=O groups of the amino acid backbone and the carbamate linkage form intermolecular hydrogen bonds, which stabilize the growing fibril structure. researchgate.net

These interactions lead to the unilateral, one-dimensional growth of long, entangled nanofibers. researchgate.net In the case of Fmoc-diphenylalanine (Fmoc-FF), these peptides self-assemble into nanowires that create an organized network, inducing gel formation. nih.govacs.org The presence of dimethyl groups on the phenyl ring of Fmoc-2,4-dimethyl-L-phenylalanine would likely alter the geometry and strength of the π-π stacking between the side chains, potentially leading to different fiber diameters or persistence lengths.

Controlled Generation of Hierarchical Structures

Simple nanofibers can be further organized into more complex, hierarchical structures. For instance, solvent-triggered gelation methods can produce spherical domains, or spherulites, which are composed of tightly packed primary fibrils. nih.govacs.org The formation of these higher-order structures is crucial for tuning the material's properties, such as its mechanical stiffness and its processability for applications like 3D printing. nih.gov The ability to control the assembly from the molecular to the macroscopic scale allows for the engineering of materials with tailored functionalities. The enzymatic synthesis of Fmoc-tri- and tetra-phenylalanine peptides has also been shown to result in the formation of hydrogels composed of entangled fibers, demonstrating a biocatalytic route to these hierarchical structures. nih.gov

Integration into Composite Materials and Hybrid Systems

To enhance their functionality and processability, Fmoc-peptide hydrogels can be combined with other materials to create advanced composites and hybrid systems.

Fabrication of Bio-Based Materials

A significant area of development is the creation of fully bio-based materials. One successful strategy involves creating composite gels from Fmoc-diphenylalanine (Fmoc-FF) and cellulose nanofibrils (CNFs). nih.gov Cellulose is an abundant, renewable biopolymer, making it an ideal component for sustainable materials. In these composites, the Fmoc-FF self-assembles into its characteristic nanowire network, while the CNFs act as a reinforcing agent, improving the mechanical properties of the gel. nih.gov Researchers have explored using both unmodified CNFs and CNFs that have been chemically grafted with Fmoc-containing polymers to enhance the compatibility and interaction between the two components. acs.org

ComponentRole in Composite
Fmoc-diphenylalanine (Fmoc-FF) Forms the primary self-assembled nanowire network, creating the gel structure.
Cellulose Nanofibrils (CNF) Acts as a bio-based reinforcing filler, enhancing mechanical strength.
Dimethyl Sulfoxide (DMSO) / Water Solvent system used to control the self-assembly and gelation process.

Use in 3D Printable Gels

Three-dimensional printing of low-molecular-weight gels (LMWGs) holds immense potential for creating complex, bespoke scaffolds for tissue engineering and other biomedical applications. nih.govacs.org However, pure Fmoc-peptide gels are often too stiff or brittle to be extruded through a 3D printer nozzle without fracturing. nih.govacs.org

To overcome this challenge, composite materials have been developed. The incorporation of cellulose nanofibrils into an Fmoc-FF gel has been shown to transform an unprintable material into a high-performance bio-based ink suitable for extrusion-based 3D printing. nih.gov The CNFs improve the rheological properties of the gel, giving it the necessary shear-thinning behavior and mechanical integrity to be printed into complex, high-resolution patterns. nih.gov Studies have shown that solvent-triggered Fmoc-FF gels with spherulitic domains can be 3D printed, and the development of composite gels further enhances the mechanical properties and printing resolution. acs.org

Gel SystemPrintabilityKey FindingReference
Pure Fmoc-FF Gel ChallengingHigh stiffness and brittleness impede extrusion. nih.govacs.org
Fmoc-FF / uCNF Composite PrintableAddition of unmodified cellulose nanofibrils improves mechanical properties for printing. nih.gov
Fmoc-FF / CNF-g-Fmoc Composite PrintableGrafting Fmoc polymers onto CNF enhances compatibility and print resolution. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific research data or detailed findings concerning the tunability of rheological and mechanical properties of systems assembled solely from Fmoc-2,4-dimethyl-L-phenylalanine. The existing body of research on supramolecular chemistry and advanced materials science extensively covers other derivatives of Fmoc-amino acids and Fmoc-peptides, but not this specific compound.

Therefore, it is not possible to generate an article with detailed research findings and data tables on this topic as the primary scientific information is not present in the public domain.

Role in Biochemical and Biophysical Investigations

Studies on Protein Folding and Misfolding Mechanisms

The incorporation of modified amino acids like 2,4-dimethyl-L-phenylalanine into polypeptide chains is a powerful technique for elucidating the mechanisms of protein folding and misfolding. The dimethyl substitution on the phenyl ring can influence local hydrophobic interactions and backbone conformation, thereby providing insights into the forces that govern the intricate process of protein architecture.

Research in this area often employs spectroscopic techniques to monitor the environmental changes around the modified residue as the protein folds. For instance, analogs such as p-cyano-phenylalanine have been utilized as fluorescent probes to directly observe the formation of the hydrophobic core during protein folding nih.gov. The fluorescence emission of such probes is sensitive to the polarity of their local environment, offering a real-time window into the conformational dynamics of the polypeptide chain nih.govnih.gov. While direct studies employing Fmoc-2,4-dimethyl-L-phenylalanine are not extensively documented in this specific context, the principles established with other modified phenylalanine analogs are applicable. The introduction of the 2,4-dimethylphenyl group can serve as a bulky, hydrophobic probe to investigate packing within the protein core and the stability of the folded state.

Furthermore, understanding protein misfolding is crucial for deciphering the molecular basis of numerous diseases, such as phenylketonuria (PKU), which arises from mutations in the enzyme phenylalanine hydroxylase (PAH) nih.govresearchgate.net. Studies on mutant PAH have revealed that certain amino acid substitutions can lead to misfolding, aggregation, and subsequent degradation of the enzyme researchgate.net. By incorporating analogs like 2,4-dimethyl-L-phenylalanine at specific sites, researchers can systematically probe the structural and energetic consequences of side-chain modifications on protein stability and aggregation propensity. This approach can help to map critical residues and interactions that are essential for maintaining the native protein fold and preventing pathological misfolding pathways.

Key Research Findings in Protein Folding and Misfolding:

Research AreaKey FindingsPotential Application of 2,4-dimethyl-L-phenylalanine
Hydrophobic Core Formation Fluorescent analogs of phenylalanine can monitor the formation of the hydrophobic core during protein folding. nih.govCan act as a bulky hydrophobic probe to study packing and stability within the protein core.
Protein Misfolding Diseases Mutations in phenylalanine hydroxylase can cause misfolding and aggregation, leading to phenylketonuria. nih.govresearchgate.netCan be used to model the effects of bulky side-chain mutations on protein stability and aggregation.
Conformational Dynamics The local environment of modified phenylalanine residues can be tracked to understand protein conformational changes.The unique steric and electronic properties of the dimethylphenyl group can provide specific insights into local protein dynamics.

Development of Bioconjugates and Biosensors

The unique structural features of Fmoc-2,4-dimethyl-L-phenylalanine make it a candidate for the development of specialized bioconjugates and biosensors. Bioconjugation involves the linking of biomolecules to other molecules, often for therapeutic or diagnostic purposes. The Fmoc protecting group is standard in solid-phase peptide synthesis, allowing for the precise incorporation of 2,4-dimethyl-L-phenylalanine into a peptide sequence.

While specific examples of Fmoc-2,4-dimethyl-L-phenylalanine in bioconjugates and biosensors are not prevalent in the literature, the principles of using modified amino acids for these applications are well-established. For instance, amino acids and their derivatives are central to the design of paper-based biosensors for monitoring metabolites like phenylalanine nih.gov. The 2,4-dimethylphenyl side chain can introduce specific binding properties or act as a reporter group. For example, its hydrophobicity can be exploited to enhance binding to a target molecule or a sensor surface.

In the context of biosensors, the modified phenylalanine could be incorporated into a peptide that undergoes a conformational change upon binding to a target analyte. This conformational change could be detected through various means, such as fluorescence resonance energy transfer (FRET) if another appropriate fluorophore is present. The bulky dimethylphenyl group could play a critical role in modulating the binding affinity and specificity of the peptide for its target.

Potential Roles of 2,4-dimethyl-L-phenylalanine in Bioconjugates and Biosensors:

ApplicationPotential Role of 2,4-dimethyl-L-phenylalanine
Bioconjugates Can be incorporated into peptides to enhance their therapeutic properties or to attach them to other molecules like drugs or imaging agents.
Peptide-Based Biosensors Can be part of a recognition element that specifically binds to a target analyte, with the dimethylphenyl group contributing to binding affinity and specificity.
Surface Immobilization The hydrophobic side chain can facilitate the immobilization of peptides onto sensor surfaces for the development of solid-state biosensors.

Enzymatic Reactions Involving Modified Phenylalanine Analogs

Modified phenylalanine analogs are instrumental in studying the substrate specificity and catalytic mechanisms of enzymes. The introduction of methyl groups on the phenyl ring of phenylalanine can significantly alter its interaction with the active site of an enzyme, providing valuable information about the enzyme's structural and chemical requirements for catalysis.

Several classes of enzymes that act on phenylalanine have been shown to process modified analogs. For example, phenylalanine ammonia (B1221849) lyases (PALs) , which catalyze the deamination of L-phenylalanine to cinnamic acid, can accept a range of substituted phenylalanine derivatives as substrates nih.gov. This enzymatic flexibility allows for the synthesis of various non-natural amino acids. The reactivity of 2,4-dimethyl-L-phenylalanine with PALs would depend on how the methyl groups fit within the enzyme's active site.

Another relevant enzyme is L-phenylalanine dehydrogenase , which catalyzes the NAD-dependent oxidative deamination of L-phenylalanine to phenylpyruvate nih.govpnas.org. This enzyme is known to have a broader substrate specificity and can convert other amino acids like tyrosine and methionine nih.govpnas.org. It is plausible that it could also act on 2,4-dimethyl-L-phenylalanine, although the reaction kinetics would likely be different from that of the natural substrate.

Furthermore, aromatic amino acid decarboxylases are involved in the conversion of phenylalanine to phenethylamine pnas.orgjci.org. Studies with these enzymes have shown that they can have activity against both phenylalanine and tyrosine pnas.orgjci.org. Investigating the activity of these decarboxylases with 2,4-dimethyl-L-phenylalanine could provide insights into the steric tolerance of their active sites.

Examples of Enzymatic Reactions with Phenylalanine Analogs:

EnzymeReaction CatalyzedInteraction with Modified Analogs
Phenylalanine Ammonia Lyase (PAL) L-Phenylalanine → Cinnamic acid + Ammonia nih.govCan be used for the synthesis of substituted D-phenylalanines. nih.gov
L-Phenylalanine Dehydrogenase L-Phenylalanine + NAD+ + H2O ⇌ Phenylpyruvate + NADH + NH3Can convert other amino acids, suggesting potential activity with dimethyl-phenylalanine. nih.govpnas.org
Aromatic Amino Acid Decarboxylase L-Phenylalanine → Phenethylamine + CO2 pnas.orgjci.orgDemonstrates activity with various aromatic amino acids, indicating potential for processing modified analogs. pnas.orgjci.org
Phenylalanine Hydroxylase L-Phenylalanine + Tetrahydrobiopterin + O2 → L-Tyrosine + Dihydrobiopterin + H2OThe natural enzyme that converts phenylalanine to tyrosine; its interaction with analogs is crucial for understanding metabolic disorders.

By studying how enzymes interact with sterically hindered substrates like 2,4-dimethyl-L-phenylalanine, researchers can gain a deeper understanding of enzyme-substrate recognition, which is fundamental for drug design and the development of novel biocatalysts.

An article on the advanced characterization and analytical methodologies for Fmoc-2,4-dimethyl-L-phenylalanine cannot be generated as requested.

Following a thorough search of scientific literature, it has been determined that there is a lack of specific published research data for the chemical compound "Fmoc-2,4-dimethyl-L-phenylalanine" corresponding to the detailed analytical techniques outlined in the request (Circular Dichroism, FTIR, NMR, Fluorescence Spectroscopy, and FESEM).

The available research focuses on related, but structurally distinct, molecules such as Fmoc-phenylalanine (Fmoc-F) rsc.orgfigshare.comresearchgate.net, Fmoc-diphenylalanine (Fmoc-FF) nih.govnih.gov, and other peptide derivatives. nih.govnih.gov The self-assembly behavior and the resulting data from spectroscopic and microscopic analyses are highly specific to the molecular structure of the compound . Therefore, extrapolating findings from these related compounds to Fmoc-2,4-dimethyl-L-phenylalanine would be scientifically inaccurate.

Furthermore, commercial listings for Fmoc-2,4-dimethyl-DL-phenylalanine explicitly state that analytical data is not collected for the product, and the buyer assumes responsibility for confirming its identity and purity. sigmaaldrich.comsigmaaldrich.com This indicates a general scarcity of comprehensive, publicly available analytical information for this specific derivative.

Due to the strict requirement to focus solely on Fmoc-2,4-dimethyl-L-phenylalanine and the absence of the necessary research findings, generating a scientifically accurate and informative article that adheres to the provided outline is not possible.

Advanced Characterization and Analytical Methodologies in Research

Rheological Characterization of Gel Materials

Rheology is the study of the flow and deformation of matter, and it is a critical tool for quantifying the mechanical properties of hydrogel materials formed from derivatives like Fmoc-2,4-dimethyl-L-phenylalanine. nih.gov Rheological measurements provide data on the gel's viscoelasticity, strength, and stability over time or in response to stress. rsc.org

The viscoelastic nature of a hydrogel, exhibiting both solid-like (elastic) and liquid-like (viscous) properties, is primarily assessed through dynamic oscillatory rheology. The key parameters measured are the storage modulus (G′) and the loss modulus (G″). G′ represents the elastic component, or the energy stored and recovered per cycle of deformation, and is a measure of the gel's stiffness. G″ represents the viscous component, or the energy dissipated as heat. For a material to be considered a true gel, the storage modulus must be significantly greater than the loss modulus (G′ > G″).

In studies of similar Fmoc-phenylalanine derivative hydrogels, the viscoelastic properties were shown to be dependent on both the gelator concentration and the method of gel formation. rsc.org For instance, dynamic time sweep experiments on hydrogels made from fluorinated Fmoc-phenylalanine derivatives revealed distinct G' values at different concentrations. rsc.org

Table 1: Representative Storage Modulus (G′) Values for Fmoc-Phenylalanine Derivative Hydrogels This table presents data for related Fmoc-Phenylalanine compounds to illustrate typical viscoelastic properties.

CompoundConcentrationInitial G' (Pa)
Fmoc-3F-Phe5 mM367-413
Fmoc-3F-Phe15 mM4408-5613
Fmoc-F5-Phe5 mM383-438
Fmoc-F5-Phe15 mM5519-6523

Data sourced from studies on fluorinated Fmoc-Phe derivatives, which demonstrate how molecular structure and concentration impact gel stiffness. rsc.org

Gel strength and stability are crucial for practical applications. Rheological tests can determine a gel's yield stress, which is the amount of strain required to break down the gel structure and induce flow. The stability of these materials can also be assessed by monitoring their mechanical properties over time or after being subjected to large deformations. Some supramolecular hydrogels exhibit thixotropy, a time-dependent shear thinning property where the gel becomes fluid-like under stress but recovers its gel state upon resting. rsc.org

Research on related Fmoc-Phe hydrogels has shown that the gelation method significantly impacts stability. rsc.org For example, hydrogels formed by slowly lowering the pH using glucono-δ-lactone (GdL) were found to be more stable and resistant to syneresis (the expulsion of liquid from the gel) compared to those formed via a rapid solvent-switch method. rsc.orgresearchgate.net Thixotropic recovery experiments, where the gel is subjected to alternating high and low strain, demonstrate the material's ability to self-heal, a key stability feature. rsc.org

X-ray Based Structural Analysis

X-ray based techniques are indispensable for elucidating the structural arrangement of molecules and their assemblies at the atomic and nanometer scales.

SAXS is also a powerful tool for studying conformational changes in proteins upon interaction with ligands like phenylalanine. nih.govnih.gov In studies on phenylalanine hydroxylase, SAXS was used to observe structural changes in the enzyme upon binding L-phenylalanine. nih.govnih.gov The analysis of the scattering profile, including Guinier and Kratky plots, revealed shifts in the enzyme's conformation, indicating domain movements associated with allosteric activation. nih.govnih.gov This demonstrates the capability of SAXS to probe the structural dynamics of phenylalanine-related systems in solution.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic structure of a crystalline material. While obtaining single crystals of the final hydrogel network is often challenging, it is possible to crystallize the hydrogelator molecule or its derivatives from solution. researchgate.net The resulting crystal structure provides unparalleled insight into the molecule's conformation, chirality, and the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that drive the self-assembly process.

By analyzing the crystal structures of various Fmoc-amino acid derivatives, researchers can understand how modifications to the amino acid side chain influence the packing arrangement, which in turn dictates the morphology of the resulting supramolecular fibers. nih.govnih.gov

Table 2: Crystallographic Data for Fmoc-Phenylalanine Derivatives This table presents crystallographic data for Fmoc-L-phenylalanine and a halogenated derivative to illustrate the type of structural information obtained via X-ray diffraction.

ParameterFmoc-L-phenylalanine nih.govFmoc-4-chloro-L-phenylalanine nih.gov
Formula C₂₄H₂₁NO₄C₂₄H₂₀ClNO₄
Space Group P 1 21 1P 1 21 1
a (Å) 13.157013.168
b (Å) 4.90834.8390
c (Å) 16.124217.400
β (º) 113.135111.41

Data sourced from the Crystallography Open Database. nih.govnih.gov

Mass Spectrometry Techniques in Peptide and Derivative Characterization

Mass spectrometry (MS) stands as a cornerstone analytical technique in proteomics and peptide chemistry, offering high sensitivity and detailed structural information. For the characterization of amino acid derivatives like Fmoc-2,4-dimethyl-L-phenylalanine, "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are indispensable. chemimpex.comnist.gov These methods allow for the ionization of thermally fragile molecules with minimal fragmentation, preserving the molecular ion for accurate mass determination and subsequent structural analysis through tandem mass spectrometry (MS/MS). wuxiapptec.comacs.org

ESI-MS is particularly well-suited for analyzing peptide derivatives as it can be directly coupled with liquid chromatography (LC) for the analysis of complex mixtures and generates multiply charged ions, which is advantageous for large biomolecules. nist.govuni.lu MALDI-MS, often coupled with a time-of-flight (TOF) analyzer, is known for its high speed, tolerance to salts and buffers, and the predominant generation of singly charged ions, simplifying spectral interpretation. chemimpex.comnih.gov

The characterization of Fmoc-2,4-dimethyl-L-phenylalanine by mass spectrometry involves precise determination of its molecular weight and detailed analysis of its fragmentation patterns to confirm its structure. The molecular formula for this compound is C₂₆H₂₅NO₄, with a molecular weight of approximately 415.48 g/mol . chemimpex.comsigmaaldrich.com

Table 1: Predicted m/z Values for Fmoc-2,4-dimethyl-L-phenylalanine Adducts

Adduct Predicted m/z
[M+H]⁺ 416.18562
[M+Na]⁺ 438.16756
[M-H]⁻ 414.17106
[M+NH₄]⁺ 433.21216
[M+K]⁺ 454.14150

This interactive table presents predicted mass-to-charge ratio (m/z) values for various adducts of Fmoc-2,4-dimethyl-L-phenylalanine, calculated based on its monoisotopic mass of 415.17834 Da. Data sourced from PubChem. uni.lu

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of Fmoc-protected amino acids follows predictable pathways. A prominent fragmentation route involves the cleavage of the Fmoc group. Another common fragmentation occurs at the peptide-like bonds, leading to the formation of b and y-type ions, which provide sequence information in peptides. sigmaaldrich.comcphi-online.com

For Fmoc-2,4-dimethyl-L-phenylalanine, key fragmentation patterns would include:

Loss of the Fmoc group: A characteristic loss of the fluorenylmethoxycarbonyl group (C₁₅H₁₁O₂) to yield the protonated 2,4-dimethyl-L-phenylalanine.

Cleavage at the C-C bond adjacent to the carbonyl group: This can result in the loss of COOH.

Fragmentation of the dimethyl-phenyl side chain: Cleavage within the side chain can also occur.

Table 2: Expected Major Fragment Ions of [M+H]⁺ of Fmoc-2,4-dimethyl-L-phenylalanine in MS/MS

Fragment Ion Description Proposed Structure / Loss Expected m/z
[M+H - H₂O]⁺ Loss of a water molecule 398.17560
[M+H - CO₂]⁺ Loss of carbon dioxide 372.19093
[M+H - Fmoc+H]⁺ Loss of the Fmoc group 194.12263
Fluorenylmethyloxonium ion [C₁₄H₁₁O]⁺ 195.08044
Fluorenylmethyl cation [C₁₄H₁₁]⁺ 179.08555

This interactive table outlines the expected major fragment ions from the protonated molecule of Fmoc-2,4-dimethyl-L-phenylalanine under tandem mass spectrometry conditions. The expected m/z values are derived from known fragmentation patterns of similar Fmoc-protected amino acids and related phenylalanine structures. cphi-online.commassbank.eu

The analysis of these fragmentation patterns provides unambiguous confirmation of the covalent structure of Fmoc-2,4-dimethyl-L-phenylalanine, distinguishing it from other isomers and impurities. Techniques like high-resolution mass spectrometry (HR-MS) are crucial for determining the elemental composition of the parent and fragment ions, further solidifying the compound's identity. nih.gov

Computational and Theoretical Studies

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movement of atoms and molecules over time. For Fmoc-amino acid derivatives, MD simulations are invaluable for elucidating the complex, non-covalent interactions that govern their spontaneous self-assembly into larger, ordered structures like nanofibers and hydrogels. epa.gov

Studies on related Fmoc-peptides, such as Fmoc-diphenylalanine (Fmoc-FF), demonstrate that self-assembly is a hierarchical process driven by a combination of forces. mdpi.com MD simulations show that the process often begins with the formation of small aggregates, which then coalesce into more defined structures. aip.org Key interactions that stabilize these assemblies include:

π-π Stacking: The aromatic fluorenyl (Fmoc) groups have a strong tendency to stack on top of each other, a major driving force for aggregation. researchgate.net Similarly, the phenyl rings of the phenylalanine residues also participate in these stacking interactions.

Hydrogen Bonding: The amide and carboxylic acid moieties of the amino acid backbone form directional hydrogen bonds, which guide the one-dimensional growth of fibrils. epa.gov

Hydrophobic Interactions: The non-polar character of both the Fmoc group and the phenylalanine side chain drives the molecules to minimize contact with water, promoting aggregation.

In the case of Fmoc-2,4-Dimethyl-L-Phenylalanine , the addition of two methyl groups to the phenyl ring is expected to significantly modulate these interactions. MD simulations would likely predict that the methyl groups enhance the hydrophobicity of the side chain, potentially strengthening the drive for self-assembly. However, the steric bulk of the methyl groups, particularly the one at the ortho (2) position, could also introduce conformational constraints. This might alter the geometry of the π-π stacking between the phenyl rings, possibly leading to different packing arrangements and resulting in nanostructures with distinct morphologies or stabilities compared to those formed by unsubstituted Fmoc-Phe. dovepress.com MD simulations are the ideal tool to explore this interplay between enhanced hydrophobicity and steric hindrance.

Table 1: Key Interactions in Fmoc-Amino Acid Self-Assembly

Interaction Type Contributing Molecular Groups Role in Self-Assembly Predicted Influence of 2,4-Dimethyl Substitution
π-π Stacking Fluorenyl Rings, Phenyl Rings Primary driving force for aggregation and stabilization. researchgate.net May alter stacking geometry due to steric hindrance; electron-donating methyl groups could modify stacking energy.
Hydrogen Bonding Carboxylic Acid, Amide Linkage Directs the formation of ordered, often fibrillar, structures. epa.gov Indirectly affected by conformational changes imposed by the substituted ring.
Hydrophobic Effect Entire Molecule (especially Fmoc and Phenyl Ring) Promotes aggregation to minimize contact with aqueous environments. Enhanced due to the addition of two non-polar methyl groups.
Van der Waals Forces All atoms General, non-specific attractive forces contributing to overall stability. Increased contact surface area could lead to stronger interactions.

Molecular Modeling of Peptide and Peptidomimetic Conformations

The conformation of a peptide is largely defined by the torsional angles (phi, ψ) of its backbone. The substitution on the phenyl ring of Fmoc-2,4-Dimethyl-L-Phenylalanine introduces steric bulk that can restrict the rotational freedom around the chi (χ) angles of the side chain. This, in turn, can influence the preferred backbone conformation. Computational energy minimization and conformational search algorithms are used to predict the most stable three-dimensional structures. Studies on peptides containing other modified phenylalanine residues show that such substitutions can be used to induce or stabilize specific secondary structures, like β-sheets or turns. nih.gov

For example, modeling studies of Fmoc-diphenylalanine have revealed how it arranges into antiparallel β-sheets, with the fluorenyl groups of adjacent sheets interlocking through π-stacking to form a rigid, hydrogel-forming architecture. nih.gov When designing a peptidomimetic—a molecule that mimics the structure and function of a peptide—Fmoc-2,4-Dimethyl-L-Phenylalanine could be computationally modeled to assess its ability to replicate or modify the conformation of a natural peptide. nih.govresearchgate.net The altered side-chain profile could lead to novel conformations not accessible with the 20 canonical amino acids.

Prediction of Interaction Mechanisms in Supramolecular Systems

Beyond self-assembly, computational methods can predict how Fmoc-2,4-Dimethyl-L-Phenylalanine interacts with other molecules in a complex supramolecular system. This is critical for applications like drug delivery, where the hydrogel matrix must interact with a therapeutic cargo.

Computational techniques such as docking and quantum mechanics/molecular mechanics (QM/MM) can be employed. Docking simulations could predict the preferred binding sites and affinities of a small molecule drug within a hydrogel network formed by Fmoc-2,4-Dimethyl-L-Phenylalanine. The dimethylated phenyl ring creates a unique hydrophobic pocket, and its interaction with a drug molecule could be modeled to predict encapsulation efficiency and release kinetics.

Furthermore, studies on related systems, like Fmoc-pentafluoro-phenylalanine, show that modifying the phenyl ring's electronic properties dramatically affects supramolecular interactions. eurekalert.org The electron-donating nature of the methyl groups in Fmoc-2,4-Dimethyl-L-Phenylalanine would alter the electrostatic potential surface of the phenyl ring compared to the unsubstituted version. This change influences cation-π interactions and the geometry of π-π stacking, which can be precisely calculated using quantum mechanical methods. These predictions are key to understanding how the molecule will behave in a multicomponent system, for instance when co-assembled with other amino acids or polymers to create materials with enhanced properties. rsc.orgnih.gov

Computational Design of Novel Derivatives with Enhanced Properties

A major frontier in computational chemistry is the de novo design of molecules with specific, enhanced properties. Fmoc-2,4-Dimethyl-L-Phenylalanine serves as an excellent building block for the computational design of novel peptides and peptidomimetics. chemimpex.com The goal is to use this non-canonical amino acid to improve characteristics like binding affinity to a biological target, proteolytic stability, or self-assembly propensity.

Computational protein and peptide design suites, such as Rosetta, have been expanded to include non-canonical amino acids (NCAAs). plos.org The process for designing a novel peptide using a building block like Fmoc-2,4-Dimethyl-L-Phenylalanine typically involves several steps:

Parameterization: The unique chemical properties and geometries of the NCAA are defined so the software can accurately model it. meilerlab.org

Rotamer Library Generation: A library of the most likely low-energy side-chain conformations (rotamers) for the NCAA is created. This is crucial for efficiently sampling conformational space during the design process. researchgate.net

Interface Design: The NCAA is computationally substituted at various positions in a peptide sequence. The software then calculates whether the new residue improves the desired property, such as the binding energy at a protein-protein interface. plos.orgnih.gov

Virtual Screening: Thousands of potential sequences containing the NCAA can be rapidly evaluated to identify the most promising candidates for experimental synthesis and testing.

By using Fmoc-2,4-Dimethyl-L-Phenylalanine in such a design workflow, a researcher could, for example, engineer a peptide inhibitor with increased affinity for a target protein. The bulky, hydrophobic side chain could fill a binding pocket more effectively than a standard phenylalanine, leading to a more potent therapeutic. Computational tools are essential for navigating the vast chemical space that becomes accessible when moving beyond the 20 canonical amino acids. nih.govnih.gov

Structure Activity Relationship Sar and Rational Design Principles

Influence of Side Chain Modifications on Peptide Activity and Self-Assembly

The addition of methyl groups to the phenyl ring of phenylalanine can significantly alter the non-covalent interactions that govern peptide self-assembly. These interactions, primarily π-π stacking and hydrophobic forces, are critical in the formation of ordered nanostructures such as fibrils and hydrogels. The fluorenylmethoxycarbonyl (Fmoc) group itself is a major contributor to π-π stacking, promoting the self-assembly of amino acids and short peptides into fibrous networks nih.govnih.govresearchgate.net.

The position and nature of substituents on the aromatic side chain of phenylalanine derivatives have a marked impact on their self-assembly behavior. For instance, studies on Fmoc-dipeptides containing α-methyl-L-phenylalanine have shown that the location and number of methyl groups significantly influence the morphology of the resulting supramolecular nanostructures and their ability to form hydrogels researchgate.net. While direct experimental data on Fmoc-2,4-dimethyl-L-phenylalanine is limited in publicly accessible research, principles from related compounds suggest that the two methyl groups at the 2 and 4 positions would introduce steric hindrance that could modulate the geometry of π-π stacking between both the phenyl rings and the Fmoc groups nih.gov. This steric effect can lead to the formation of different types of nanostructures compared to unsubstituted Fmoc-phenylalanine chemrxiv.org.

Table 1: Comparison of Self-Assembly Properties of Fmoc-Phenylalanine Derivatives

CompoundSubstituentObserved NanostructuresKey Influencing Factors
Fmoc-L-PhenylalanineNoneNanofibrils, Hydrogelsπ-π stacking, Hydrogen bonding acs.orgepa.gov
Fmoc-α-methyl-L-phenylalanineα-methylVaried morphologiesSteric hindrance at the backbone researchgate.net
Fmoc-2,4-dimethyl-L-phenylalanine 2,4-dimethyl (ring)Hypothesized: Altered fibril morphologySteric hindrance, altered π-stacking geometry
Fmoc-pentafluoro-L-phenylalaninePentafluoro (ring)Stable hydrogelsAltered electronic and hydrophobic properties nih.gov

This table includes hypothesized properties for Fmoc-2,4-dimethyl-L-phenylalanine based on principles from related compounds due to a lack of specific experimental data.

The rigidity and stability of hydrogels derived from self-assembling peptides are directly related to the density and nature of the fibrillar network. Modifications to the peptide building blocks can tune these macroscopic properties. For example, increasing the length and the valine-to-alanine ratio in the β-sheet region of peptide amphiphiles has been shown to increase the stiffness of the resulting hydrogels nih.gov.

For Fmoc-2,4-dimethyl-L-phenylalanine, the introduction of methyl groups is expected to increase the hydrophobicity of the peptide side chain. This enhanced hydrophobicity can strengthen the driving force for self-assembly in aqueous environments, potentially leading to more stable and rigid hydrogel networks chemrxiv.orgnih.gov. However, the steric bulk of the dimethyl groups could also disrupt the formation of perfectly ordered β-sheets, which might lead to a less rigid gel compared to analogues that can pack more tightly. The final material properties would depend on the balance between these competing effects.

Stereochemical Considerations in Peptide Design and Supramolecular Organization

The stereochemistry of amino acids is a fundamental aspect of peptide structure and function. The L-configuration of naturally occurring amino acids dictates the chirality of peptides and proteins, which is crucial for their biological recognition and activity. The use of unnatural amino acids, including D-isomers and α,α-disubstituted amino acids, introduces specific conformational constraints that can be exploited in peptide design sigmaaldrich.com.

Optimization Strategies for Engineered Peptides and Materials

The rational design of peptides for specific applications often involves an iterative optimization process. This can include systematic modifications to the peptide sequence to enhance desired properties such as binding affinity, stability, or self-assembly propensity. The incorporation of unnatural amino acids like 2,4-dimethyl-L-phenylalanine is a key strategy in this process sigmaaldrich.comspringernature.com.

Optimization strategies for peptides containing Fmoc-2,4-dimethyl-L-phenylalanine could involve:

Modulating peptide length: The number of amino acid residues in the peptide can be adjusted to control the aspect ratio of the resulting nanostructures and the viscoelastic properties of the hydrogels nih.gov.

Co-assembly: Mixing peptides containing Fmoc-2,4-dimethyl-L-phenylalanine with other self-assembling peptides can lead to the formation of hybrid materials with novel properties.

De Novo Design Approaches for Functionalized Peptides and Self-Assembling Systems

De novo peptide design aims to create novel peptide sequences with predefined structures and functions from first principles nih.govresearchgate.net. Computational modeling and a deep understanding of the driving forces of peptide self-assembly are central to this approach frontiersin.orgfrontiersin.org.

The unique structural features of Fmoc-2,4-dimethyl-L-phenylalanine make it an attractive candidate for de novo design. The bulky and hydrophobic nature of the 2,4-dimethylphenyl group can be used to program specific intermolecular interactions, directing the formation of complex supramolecular architectures. For example, it could be strategically placed within a peptide sequence to act as a "steric rudder," guiding the peptide to adopt a particular folded conformation or to assemble into a desired nanostructure.

Computational tools can be employed to predict the conformational preferences of peptides containing this modified amino acid and to model their self-assembly pathways. This allows for the in-silico screening of peptide libraries to identify candidates with a high propensity to form materials with desired characteristics, such as specific pore sizes in a hydrogel or defined surface chemistries on a nanofiber.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.